molecular formula C9H7ClHgN2 B14514553 Chloro[2-(1H-pyrazol-1-yl)phenyl]mercury CAS No. 62572-63-8

Chloro[2-(1H-pyrazol-1-yl)phenyl]mercury

Cat. No.: B14514553
CAS No.: 62572-63-8
M. Wt: 379.21 g/mol
InChI Key: RSEDNANRDPCOGW-UHFFFAOYSA-M
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Description

Chloro[2-(1H-pyrazol-1-yl)phenyl]mercury is an organomercury compound that features a mercury atom bonded to a chloro group and a 2-(1H-pyrazol-1-yl)phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Chloro[2-(1H-pyrazol-1-yl)phenyl]mercury typically involves the reaction of 2-(1H-pyrazol-1-yl)phenyl derivatives with mercury(II) chloride. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile under reflux conditions. The general reaction scheme can be represented as follows:

2-(1H-pyrazol-1-yl)phenyl derivative+HgCl2This compound+by-products\text{2-(1H-pyrazol-1-yl)phenyl derivative} + \text{HgCl}_2 \rightarrow \text{this compound} + \text{by-products} 2-(1H-pyrazol-1-yl)phenyl derivative+HgCl2​→this compound+by-products

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis on a larger scale would likely involve similar reaction conditions with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Chloro[2-(1H-pyrazol-1-yl)phenyl]mercury can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles.

    Coordination Reactions: The mercury center can coordinate with other ligands, forming complexes.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as thiols, amines, and phosphines. These reactions are typically carried out in polar solvents under mild conditions.

    Coordination Reactions: Ligands such as phosphines, amines, and thiols can coordinate with the mercury center, often in the presence of a base to facilitate the reaction.

Major Products Formed

    Substitution Reactions: Products include derivatives where the chloro group is replaced by the nucleophile.

    Coordination Reactions: Products are coordination complexes with various ligands attached to the mercury center.

Scientific Research Applications

Chloro[2-(1H-pyrazol-1-yl)phenyl]mercury has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of other organomercury compounds and coordination complexes.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in medicinal chemistry, particularly in the development of new therapeutic agents.

Mechanism of Action

The mechanism of action of Chloro[2-(1H-pyrazol-1-yl)phenyl]mercury involves its ability to interact with biological molecules, particularly proteins and enzymes. The mercury center can form strong bonds with sulfur-containing amino acids, leading to inhibition of enzyme activity. This interaction can disrupt cellular processes and has been explored for its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Chloro[2-(1H-pyrazol-1-yl)phenyl]mercury: Unique due to the presence of both a chloro group and a 2-(1H-pyrazol-1-yl)phenyl group.

    Mercury(II) chloride: Lacks the organic ligand, making it less specific in its interactions.

    Phenylmercury chloride: Contains a phenyl group instead of the 2-(1H-pyrazol-1-yl)phenyl group, leading to different chemical properties and reactivity.

Uniqueness

This compound is unique due to the combination of the chloro group and the 2-(1H-pyrazol-1-yl)phenyl group, which imparts specific chemical reactivity and potential biological activity. This makes it a valuable compound for research in various scientific fields.

Properties

CAS No.

62572-63-8

Molecular Formula

C9H7ClHgN2

Molecular Weight

379.21 g/mol

IUPAC Name

chloro-(2-pyrazol-1-ylphenyl)mercury

InChI

InChI=1S/C9H7N2.ClH.Hg/c1-2-5-9(6-3-1)11-8-4-7-10-11;;/h1-5,7-8H;1H;/q;;+1/p-1

InChI Key

RSEDNANRDPCOGW-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C(=C1)N2C=CC=N2)[Hg]Cl

Origin of Product

United States

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